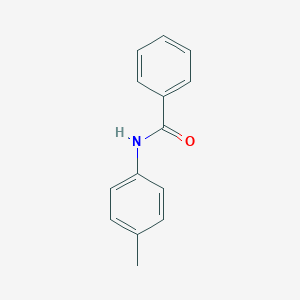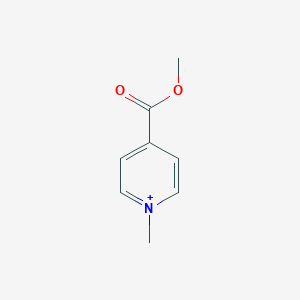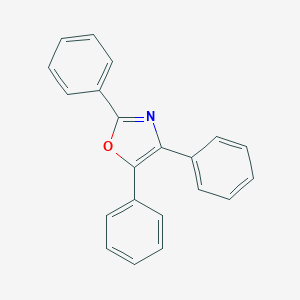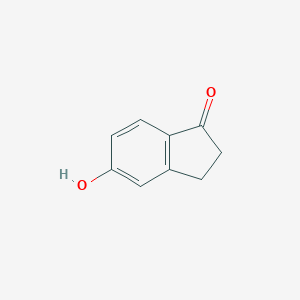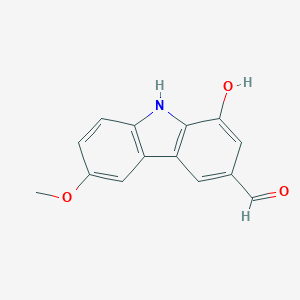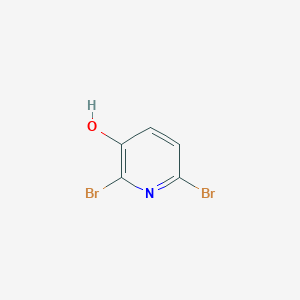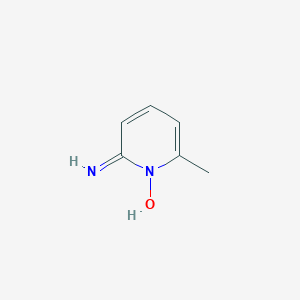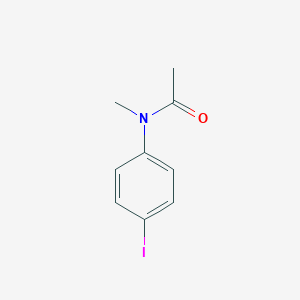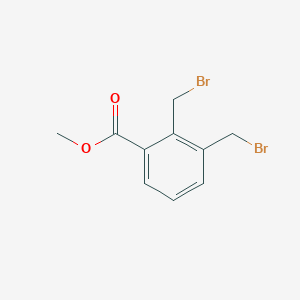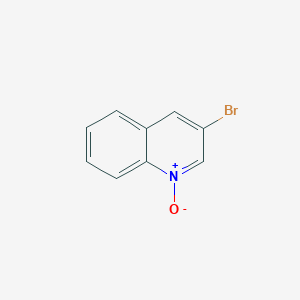![molecular formula C10H8Cl2N6 B188613 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine CAS No. 5822-69-5](/img/structure/B188613.png)
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine, also known as CCDP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of certain signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the activity of certain pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine in lab experiments is its potential as an anticancer agent. This compound has been found to exhibit selective cytotoxicity towards cancer cells, making it a promising therapeutic agent for various types of cancer. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine. One potential direction is the development of novel analogs of this compound with improved pharmacological properties, such as increased solubility and selectivity towards cancer cells. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents, such as chemotherapeutic drugs and targeted therapies. Additionally, the potential applications of this compound in other disease conditions, such as neurodegenerative diseases and cardiovascular diseases, warrant further investigation.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the most promising applications of this compound is its use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Eigenschaften
| 5822-69-5 | |
Molekularformel |
C10H8Cl2N6 |
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H8Cl2N6/c11-5-1-3-6(4-2-5)17-18-7-8(12)15-10(14)16-9(7)13/h1-4H,(H4,13,14,15,16) |
InChI-Schlüssel |
VZVFZTIOWNQOBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)N)Cl |
| 5822-69-5 | |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
